molecular formula C7H3F2NO B6343032 2,6-Difluoro-3-hydroxybenzonitrile CAS No. 946796-26-5

2,6-Difluoro-3-hydroxybenzonitrile

Cat. No.: B6343032
CAS No.: 946796-26-5
M. Wt: 155.10 g/mol
InChI Key: WLFQTXFMBOXKBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-hydroxybenzonitrile can be synthesized from commercially available 2,6-difluoro-3-methoxybenzonitrile. The synthesis involves the following steps :

    Stage 1: 2,6-difluoro-3-methoxybenzonitrile is dissolved in dichloromethane (DCM) at 0°C.

    Stage 2: Boron tribromide (BBr3) solution (1.0 M in DCM) is added dropwise to the stirred solution.

    Stage 3: The reaction mixture is warmed to room temperature and stirred for 5 days.

    Stage 4: The reaction mixture is poured into water, separated, and extracted with DCM.

    Stage 5: The extracts are washed with water, dried, and the desired compound is obtained as a cream solid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include carbonyl compounds.

    Reduction Reactions: Products include compounds with reduced hydroxyl groups.

Scientific Research Applications

2,6-Difluoro-3-hydroxybenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 3-Fluoro-4-hydroxybenzonitrile
  • 2-Hydroxybenzonitrile

Comparison: 2,6-Difluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2,6-difluoro-3-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFQTXFMBOXKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,6-difluoro-3-methoxybenzonitrile (4.42 g, 26.1 mmol) was dissolved in DCM (10 mL) at 0° C. then 1 M BBr3 (52.2 mL, 52.2 mmol) was added. The reaction mixture was then warmed up to RT and stirred overnight. The reaction mixture was poured into ice water and extracted with more DCM. The organic layer was separated, dried over Na2SO4, filtered, and evaporated to dryness to yield 2,6-difluoro-3-hydroxybenzonitrile: LC-MS: M+1=156.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
52.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesised from commercially available 2,6-difluoro-3-methoxybenzenecarbonitrile. Boron tribromide solution (1.0 M in CH2Cl2, 118.3 ml, 118.3 mmol, 2 equiv.) was added slowly, dropwise to stirred solution of 2,6-difluoro-3-methoxybenzenecarbonitrile (10 g, 59.1 mmol, 1 equiv.) in CH2Cl2 (270 ml), at room temperature The reaction mixture was stirred at room temperature for 5 days. The reaction mixture was poured into water (600 ml), separated and extracted with CH2Cl2 (200 ml×2). The extracts were washed with water (250 ml×3) and dried (Na2SO4) to give a buff solid (7.15 g). This was dissolved in dichloromethane (250 ml) and extracted with dilute aqueous NaOH (6 g in 250 ml of water×2). The basic extracts were washed with CH2Cl2 (100 ml×3) and then acidified to pH 2 using concentrated HCl, extracted with CH2Cl2 (150 ml×4), washed with water (100 ml×2) and dried (Na2SO4) to give the desired compound as a cream solid (5.05 g). Yield 55%, mp 119-121° C., HPLC (Gemini C18, 50×4.6 mm): m/z 154 [M−H]−, Rt=3.07 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Yield
55%

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